molecular formula C16H26N4O B2433838 (E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide CAS No. 2411329-43-4

(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide

Cat. No. B2433838
CAS RN: 2411329-43-4
M. Wt: 290.411
InChI Key: AZVKRVJTILAABJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an imidazo[1,2-a]pyridine ring, which is a fused ring system incorporating an imidazole ring and a pyridine ring . It also contains a dimethylamino group and a but-2-enamide group. The presence of these functional groups suggests that the compound could have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[1,2-a]pyridine ring, possibly through a cyclization reaction . The dimethylamino group and the but-2-enamide group could be introduced through subsequent reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused imidazo[1,2-a]pyridine ring, with the dimethylamino group and the but-2-enamide group attached to the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing but-2-enamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make the compound basic, while the but-2-enamide group could participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with. The imidazo[1,2-a]pyridine ring is a common motif in medicinal chemistry and is found in a number of bioactive compounds .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific safety and hazard information would depend on the properties of the compound .

Future Directions

The study of compounds containing the imidazo[1,2-a]pyridine ring is an active area of research in medicinal chemistry . Future research could explore the biological activity of this compound and its potential applications in drug discovery.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-13-10-20-12-14(7-8-15(20)17-13)11-19(4)16(21)6-5-9-18(2)3/h5-6,10,14H,7-9,11-12H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVKRVJTILAABJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CC(CCC2=N1)CN(C)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2CC(CCC2=N1)CN(C)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.